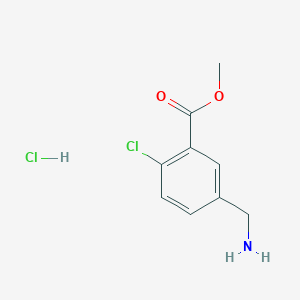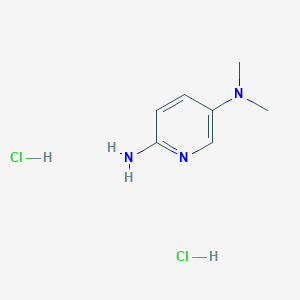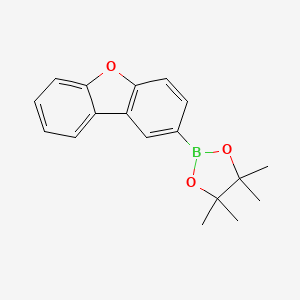
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride
Vue d'ensemble
Description
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound with the empirical formula C11H15Cl2N . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-chlorophenylhydrazine hydrochloride involves several steps . Under acidic conditions, a sodium nitrite aqueous solution is added dropwise into 4-chloroaniline to perform a diazo reaction and generate a diazo salt. Then, under room temperature, an ammonium sulfite aqueous solution is added dropwise into the diazo salt solution, which is then heated to 50-60°C and kept at that temperature for 3-4 hours. Finally, a hydrochloric acid solution is added dropwise into the solution obtained from the previous step, kept at 50-70°C for 1-2 hours, then the temperature is reduced, and the solution is filtered, washed, and dried to obtain the finished product .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl.NNc1ccc (Cl)cc1 . The molecular weight of the compound is 179.05 g/mol . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-chlorophenylhydrazine hydrochloride include a diazo reaction and a reduction reaction . The diazo reaction involves the reaction of 4-chloroaniline with sodium nitrite in an acidic environment to form a diazo salt. The reduction reaction involves the reaction of the diazo salt with an ammonium sulfite aqueous solution .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in methanol .Applications De Recherche Scientifique
Environmental Impact and Degradation
- Chlorinated compounds, including various herbicides and pesticides, have been extensively studied for their environmental impact and degradation pathways. For example, the environmental fate of DDT isomers and their metabolites has been a subject of significant research, highlighting the persistence of these compounds in the environment and their potential for bioaccumulation and toxicity (Ricking & Schwarzbauer, 2012). Similarly, the degradation of chlorinated phenols by zero-valent iron and bimetals of iron has been reviewed, indicating the potential for remediation of contaminated sites through such methods (Gunawardana, Singhal, & Swedlund, 2011).
Toxicity and Health Impacts
- The toxicity of chlorinated hydrocarbons and related compounds has been extensively documented, with various studies highlighting the adverse effects of these compounds on human health and ecosystems. For instance, the toxicity associated with chlorophenols and their impact on aquatic environments have been evaluated, revealing moderate toxic effects to mammalian and aquatic life (Krijgsheld & Gen, 1986).
Analytical and Detection Methods
- Advances in analytical methods and detection techniques for chlorinated compounds are crucial for monitoring their presence in the environment and assessing exposure risks. The review of metallation of π-deficient heteroaromatic compounds, including chlorinated compounds, sheds light on synthetic methodologies that could potentially be applied in the synthesis or analysis of related compounds (Marsais & Quéguiner, 1983).
Screening and Safety Guidelines
- For compounds with potential toxicity, establishing screening and safety guidelines is essential to mitigate risks associated with exposure. Guidelines for screening ocular toxicity related to hydroxychloroquine and chloroquine usage suggest a framework that could be relevant for monitoring the health impacts of similar chlorinated compounds (Jones, 1999).
Safety and Hazards
The safety data sheet for 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride indicates that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding ingestion and inhalation . Personal protective equipment, including a chemical respirator with an organic vapor cartridge and full facepiece, is recommended when handling this compound .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJGKQQCQMOFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)
![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)



![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)








